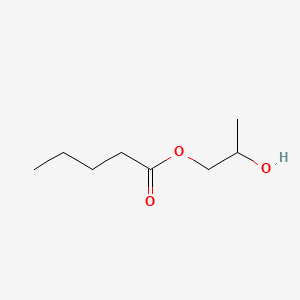
2-Hydroxypropyl valerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxypropyl valerate is an organic compound with the molecular formula C8H16O3 It is a derivative of valeric acid and is characterized by the presence of a hydroxypropyl group attached to the valerate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hydroxypropyl valerate can be synthesized through the esterification of valeric acid with 2-hydroxypropyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and selectivity of the esterification reaction. The product is then purified through distillation to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxypropyl valerate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxopropyl valerate.
Reduction: The ester group can be reduced to form the corresponding alcohol, 2-hydroxypropyl valeric alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products
Oxidation: 2-Oxopropyl valerate
Reduction: 2-Hydroxypropyl valeric alcohol
Substitution: Various substituted esters depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-Hydroxypropyl valerate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: It can be used as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of plasticizers, lubricants, and surfactants.
Mecanismo De Acción
The mechanism of action of 2-hydroxypropyl valerate depends on its specific application. In drug delivery systems, it acts as a prodrug, releasing the active compound upon hydrolysis. The hydroxypropyl group enhances the solubility and bioavailability of the drug, facilitating its absorption and distribution in the body. The ester bond is hydrolyzed by esterases, releasing the active drug and valeric acid.
Comparación Con Compuestos Similares
2-Hydroxypropyl valerate can be compared with other similar compounds, such as:
2-Hydroxypropyl acetate: Similar in structure but with an acetate group instead of a valerate group. It has different solubility and reactivity properties.
2-Hydroxypropyl butyrate: Contains a butyrate group instead of a valerate group. It has a shorter carbon chain, affecting its physical and chemical properties.
2-Hydroxypropyl benzoate: Contains a benzoate group, which introduces aromaticity and affects its reactivity and applications.
Propiedades
Número CAS |
59569-67-4 |
|---|---|
Fórmula molecular |
C8H16O3 |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
2-hydroxypropyl pentanoate |
InChI |
InChI=1S/C8H16O3/c1-3-4-5-8(10)11-6-7(2)9/h7,9H,3-6H2,1-2H3 |
Clave InChI |
NEEPKCJTYSMSQT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)OCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


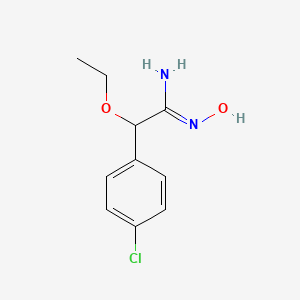
![N-[(1E)-4,4-dicyanobuta-1,3-dienyl]-N-(3-methylphenyl)acetamide](/img/structure/B13769878.png)
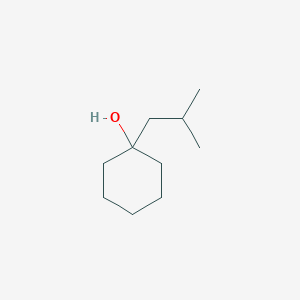

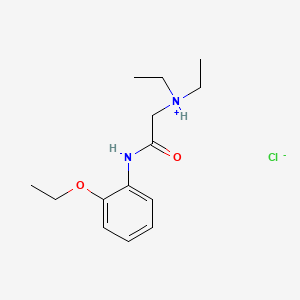
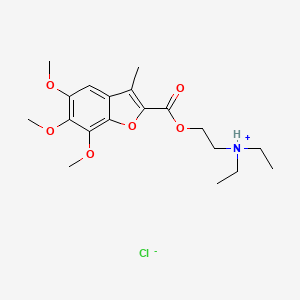

![[1,2]Dithiolo[4,3-c]-1,2-dithiole-3,6-dithione](/img/structure/B13769919.png)
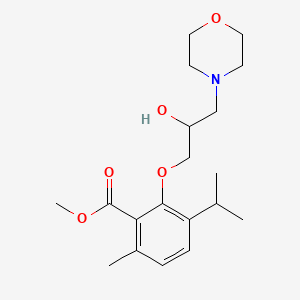
![N,N-diethyl-3'-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B13769933.png)
![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt](/img/structure/B13769940.png)
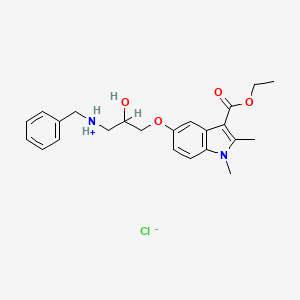

![Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]-](/img/structure/B13769951.png)
